1,2-Phenylenediamine dihydrochloride
Overview
Description
1,2-Phenylenediamine dihydrochloride is an organic compound with the molecular formula C6H8N2·2HCl. It is a derivative of 1,2-phenylenediamine, also known as benzene-1,2-diamine. This compound is typically found as brownish-yellow crystals and is slightly soluble in water. It is primarily used in the manufacture of dyes and as a precursor to various heterocyclic compounds .
Preparation Methods
1,2-Phenylenediamine dihydrochloride can be synthesized through several methods. One common laboratory method involves the reduction of 2-nitroaniline using zinc powder in ethanol, followed by purification of the diamine as the hydrochloride salt . Industrially, it can be produced by treating 2-nitrochlorobenzene with ammonia to form 2-nitroaniline, which is then reduced to 1,2-phenylenediamine. The resulting diamine is then converted to its dihydrochloride form by dissolving it in hydrochloric acid and purifying it .
Chemical Reactions Analysis
1,2-Phenylenediamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzimidazole derivatives when reacted with formic acid.
Reduction: The nitro group in 2-nitroaniline is reduced to form 1,2-phenylenediamine.
Common reagents used in these reactions include zinc powder, ethanol, hydrochloric acid, and formic acid. Major products formed from these reactions include benzimidazole derivatives and various substituted benzimidazoles .
Scientific Research Applications
1,2-Phenylenediamine dihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,2-phenylenediamine dihydrochloride involves its ability to act as a precursor to various biologically active compounds. For example, benzimidazole derivatives synthesized from this compound can inhibit the growth of bacteria by interfering with their metabolic pathways . The molecular targets and pathways involved in these effects include the inhibition of bacterial enzymes and disruption of cell wall synthesis .
Comparison with Similar Compounds
1,2-Phenylenediamine dihydrochloride is similar to other phenylenediamine derivatives, such as 1,4-phenylenediamine (benzene-1,4-diamine) and 1,3-phenylenediamine (benzene-1,3-diamine). it is unique in its ability to form specific benzimidazole derivatives that are not easily synthesized from other isomers . Similar compounds include:
1,4-Phenylenediamine: Used in the production of polymers and hair dyes.
1,3-Phenylenediamine: Used in the synthesis of various polymers and as an intermediate in the production of dyes.
This compound stands out due to its specific reactivity and applications in synthesizing unique heterocyclic compounds .
Properties
IUPAC Name |
benzene-1,2-diamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2.2ClH/c7-5-3-1-2-4-6(5)8;;/h1-4H,7-8H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIIWUGSYXOBDMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2.2ClH, C6H10Cl2N2 | |
Record name | 1,2-PHENYLENEDIAMINE DIHYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18192 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
95-54-5 (Parent) | |
Record name | 1,2-Benzenediamine dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615281 | |
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DSSTOX Substance ID |
DTXSID3021140 | |
Record name | 1,2-Phenylenediamine dihydrochloride | |
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Molecular Weight |
181.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1,2-phenylenediamine dihydrochloride appears as brownish-yellow crystals. Slightly soluble in water. Used in the manufacture of dye., Brownish-yellow solid; [CAMEO] | |
Record name | 1,2-PHENYLENEDIAMINE DIHYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18192 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1,2-Benzenediamine dihydrochloride | |
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Solubility |
Very soluble in water | |
Record name | 1,2-BENZENEDIAMINE DIHYDROCHLORIDE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6232 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Needles | |
CAS No. |
615-28-1 | |
Record name | 1,2-PHENYLENEDIAMINE DIHYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18192 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1,2-Benzenediamine dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615281 | |
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Record name | 1,2-Benzenediamine, hydrochloride (1:2) | |
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Record name | 1,2-Phenylenediamine dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3021140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | o-phenylenediamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.472 | |
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Record name | 1,2-PHENYLENEDIAMINE DIHYDROCHLORIDE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z16252Z50J | |
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Record name | 1,2-BENZENEDIAMINE DIHYDROCHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6232 | |
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Melting Point |
250 °C (decomposes) | |
Record name | 1,2-BENZENEDIAMINE DIHYDROCHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6232 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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